Dimatif
Description
Historical Context of Chemical Chemosterilants and Kinase Inhibitors Research
The development of chemical agents to control pest populations has a rich and varied history. The mid-20th century saw the rise of synthetic insecticides, but challenges such as insecticide resistance and environmental concerns spurred research into alternative methods of pest control. One such avenue was the exploration of chemical chemosterilants, compounds that induce reproductive sterility in target organisms. Research into chemosterilants began in earnest in the 1960s and 1970s. researchgate.net The goal was to develop substances that could be used in the Sterile Insect Technique (SIT), an environmentally friendly pest management method where large numbers of sterile insects are released to mate with wild fertile insects, resulting in no offspring and a decline in the pest population. cymitquimica.com Early research identified promising agents like the aziridines, although concerns about their toxicity to non-target organisms, including humans, led to a decline in this area of study. researchgate.net However, with advancements in genetics and a better understanding of vector biology, the search for safer and more effective chemosterilants has seen a resurgence in the 21st century. researchgate.net
Concurrently, a different field of chemical biology was emerging with the study of kinase inhibitors. Protein kinases are enzymes that play a crucial role in regulating a wide array of cellular processes through phosphorylation. nih.gov Their dysregulation is implicated in numerous diseases, most notably cancer. The significance of protein kinases as drug targets was first recognized in the early 1980s. nih.gov The development of the first kinase inhibitors, such as the naphthalene sulphonamides, marked a turning point in medicinal chemistry. nih.gov A major breakthrough occurred in 2001 with the approval of imatinib, a rationally designed small molecule that targets the Bcr-Abl protein kinase in chronic myelogenous leukemia. nih.govnih.govnih.gov Since then, the field has expanded rapidly, with numerous kinase inhibitors approved for various therapeutic uses. nih.gov While both chemosterilants and kinase inhibitors are classes of biologically active small molecules, their historical research trajectories and primary applications have largely been distinct.
Chemical Class and Structural Framework of Dimatif (e.g., Amidophosphoric Acid Derivatives)
This compound is classified as an amidophosphoric acid derivative, specifically a phosphinothioic amide. guidechem.com Its chemical structure is characterized by a central phosphorus atom double-bonded to a sulfur atom (a thiophosphoryl group) and single-bonded to an amide group and two aziridinyl rings. The IUPAC name for this compound is P,P-bis(aziridin-1-yl)phosphinothioic amide. guidechem.com The presence of the aziridine (B145994) moieties is a key feature of its molecular structure and is central to its biological activity. Aziridines are three-membered heterocyclic rings containing a nitrogen atom, which are known to be highly reactive due to ring strain. This reactivity allows them to act as alkylating agents.
Table 1: Chemical and Structural Information for this compound
| Property | Value |
|---|---|
| IUPAC Name | P,P-bis(aziridin-1-yl)phosphinothioic amide |
| CAS Name | P,P-bis(1-aziridinyl)phosphinothioic amide |
| CAS Registry No. | 14465-96-4 |
| Molecular Formula | C4H10N3PS |
| Chemical Class | Amidophosphoric Acid Derivative |
| Key Functional Groups | Aziridine, Thiophosphoryl, Amide |
The name "this compound" has been used in scientific literature, but it is not an officially approved ISO common name. guidechem.com The compound is also referred to in some older literature as "dimatyph" and described as a diethylene-imide amidothiophosphorous acid. nih.gov
Broad Research Significance and Applicability Spectrum in Chemical Biology
The primary research significance of this compound lies in its function as a chemosterilant. guidechem.com Its biological activity is attributed to the alkylating properties of its aziridine groups. These groups can react with nucleophilic sites in biological macromolecules, most importantly DNA. By alkylating DNA, this compound can induce mutations and chromosomal aberrations, which interfere with the normal processes of cell division and gamete formation, leading to sterility in the target organism. nih.gov This mechanism of action is characteristic of many aziridinyl-containing compounds used as chemosterilants.
This compound has been a subject of study in the context of insect pest management. The sterile insect technique (SIT) is a powerful, species-specific, and environmentally benign method of pest control. researchgate.netnih.gov Chemosterilants like this compound offer a chemical alternative to radiation for sterilizing mass-reared insects for SIT programs. Research in this area focuses on identifying compounds that can effectively sterilize the target pest without negatively impacting their survival, mating competitiveness, or the environment. researchgate.net
Studies on this compound have also highlighted its potent cytogenetic activity. Research on mouse bone marrow cells demonstrated that this compound induces a significant increase in chromosomal aberrations. nih.gov This high mutagenic activity underscores the compound's potent biological effects and has also raised concerns about its widespread use as a pesticide, necessitating careful evaluation of its toxicological profile. nih.gov
While the research on this compound has been centered on its role as a chemosterilant and mutagenic agent, the broader class of amidophosphoric and aminophosphonic acid derivatives has been investigated for a wide range of biological activities. These derivatives are often studied as analogues of naturally occurring phosphates and amino acids and have applications as enzyme inhibitors, antibacterial agents, and anticancer agents. nih.govnih.govresearchgate.net However, based on available scientific literature, the research applications of this compound itself have been confined to its properties as a chemosterilant. There is currently no scientific evidence to suggest that this compound functions as a kinase inhibitor.
Table 2: Research Findings and Applications of this compound
| Research Area | Findings |
|---|---|
| Chemosterilization | Induces sterility in insects, making it a candidate for use in the Sterile Insect Technique (SIT). |
| Mechanism of Action | Acts as a DNA alkylating agent via its two aziridine rings, leading to reproductive dysfunction. |
| Cytogenetics | Demonstrates high mutagenic activity, causing a significant increase in chromosomal aberrations in mouse bone marrow cells. nih.gov |
| Chemical Biology | Serves as a model compound for studying the biological effects of aziridinyl phosphoramides. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[amino(aziridin-1-yl)phosphinothioyl]aziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3PS/c5-8(9,6-1-2-6)7-3-4-7/h1-4H2,(H2,5,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZRAOONKFIKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=S)(N)N2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162776 | |
| Record name | P,P-Bis(aziridin-1-yl)phosphinothioic amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14465-96-4 | |
| Record name | Dimatif | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14465-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimatiph | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014465964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P,P-Bis(aziridin-1-yl)phosphinothioic amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMATIF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO62HUB8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Derivatization of Dimatif
Synthetic Methodologies for Phosphinothioic Amides
The synthesis of phosphinothioic amides like Dimatif generally involves the reaction of a thiophosphoryl halide with appropriate amine nucleophiles. A plausible and direct synthetic route for this compound (P,P-bis(aziridin-1-yl)phosphinothioic amide) starts with thiophosphoryl chloride (PSCl₃).
The general strategy involves a stepwise substitution of the chlorine atoms on the PSCl₃ core. The reaction can be conceptualized as follows:
First Aziridination: Thiophosphoryl chloride is reacted with one equivalent of aziridine (B145994) in the presence of a base (like triethylamine) to neutralize the HCl byproduct. This forms P-(aziridin-1-yl)phosphinothioic dichloride.
Second Aziridination: A second equivalent of aziridine is added, again with a base, to yield P,P-bis(aziridin-1-yl)phosphinothioic chloride.
Amidation: The final chlorine atom is substituted by an amino group through reaction with ammonia (B1221849) (NH₃). This step yields the final product, this compound.
A general representation of this synthetic approach is common for producing various aziridinyl phosphorus compounds. nih.gov The precise control of stoichiometry and reaction conditions, such as temperature and solvent, is critical to maximize the yield of the desired product and minimize the formation of polysubstituted or undesired side products.
Reaction Mechanisms in this compound Synthesis
The core reaction mechanism for the synthesis of this compound from thiophosphoryl chloride is a series of nucleophilic acyl substitutions at the tetrahedral phosphorus center.
Nucleophilic Attack: The nitrogen atom of the aziridine ring, acting as a nucleophile, attacks the electrophilic phosphorus atom of the P=S group.
Intermediate Formation: This attack leads to the formation of a transient, pentacoordinate trigonal bipyramidal intermediate.
Leaving Group Departure: The intermediate then collapses, expelling a chloride ion (Cl⁻) as the leaving group, thereby restoring the tetrahedral geometry around the phosphorus atom.
This sequence is repeated for each of the three chlorine atoms, first with two equivalents of aziridine and finally with ammonia. The use of a non-nucleophilic base is crucial to scavenge the liberated HCl, driving the reaction to completion. The reactivity of the P-Cl bond decreases with each substitution, meaning harsher conditions may be needed for later steps.
Development and Evaluation of this compound Analogues
The development of analogues of this compound is primarily driven by the goal of modulating biological activity, selectivity, and chemical properties. This is achieved by systematically altering the chemical structure.
Structure-activity relationship (SAR) studies of aziridine-containing alkylating agents reveal critical insights for the design of new analogues. researchgate.netnih.gov
The Aziridine Moiety: The aziridine ring is the essential pharmacophore for the cytotoxic and chemosterilant activity of these compounds. researchgate.netoncohemakey.com Its electrophilic character allows it to alkylate nucleophilic sites in biological macromolecules, most notably the N7 position of guanine (B1146940) in DNA. oncohemakey.comnih.gov This alkylation can lead to DNA strand breaks or inter- and intrastrand cross-links, disrupting DNA replication and ultimately leading to cell death. cuni.czresearchgate.net The number of aziridine rings influences the potential for DNA cross-linking, with bifunctional and trifunctional agents (like Thio-TEPA) being capable of forming these cross-links.
The Phosphinothioic Core: The central phosphorus-sulfur group acts as a scaffold and modulates the reactivity of the attached aziridine rings. The replacement of the sulfur atom with oxygen (to form a phosphonamide) or altering the electronic properties of the scaffold can change the stability and alkylating potency of the molecule.
The Amide Group: The nature of the substituent on the amide nitrogen (the R group in -NHR) can significantly impact the compound's properties. For example, replacing the hydrogen in this compound with a methyl group gives Bisazir. mdpi.comacs.org This modification can alter the compound's lipophilicity, membrane permeability, and metabolic stability. SAR studies on related compounds have shown that bulky substituents on the phosphorus atom or modifications to the amide group can enhance biological activity.
The table below summarizes the key structural components and their influence on activity.
| Structural Component | Role in Biological Activity | Potential Modifications for Analogue Design |
| Aziridine Rings | Primary alkylating group; reacts with DNA. oncohemakey.com | Vary the number of rings; introduce substituents on the ring. |
| Thiophosphoryl (P=S) Core | Scaffolding; modulates reactivity of aziridines. | Replace sulfur with oxygen (P=O); alter electronic environment. |
| **Amide Group (-NH₂) ** | Influences solubility, stability, and transport. | Substitute H with alkyl, aryl, or other functional groups (e.g., Bisazir). mdpi.com |
This table is generated based on established principles of SAR for alkylating agents.
The synthesis of compounds structurally related to this compound, such as Thiophosphamide (Thio-TEPA), TEPA, and Bisazir, follows similar principles of organophosphorus chemistry but with variations in starting materials or reagents.
Thiophosphamide (Thio-TEPA): As a trisubstituted compound, its synthesis involves reacting thiophosphoryl chloride (PSCl₃) with three equivalents of aziridine in the presence of a suitable base like triethylamine. researchgate.net The reaction fully substitutes all three chlorine atoms with aziridinyl groups. A patented method describes cooling ethylene (B1197577) imine and an organic solvent before adding trihalo sulfur phosphorus.
TEPA (Triethylenephosphoramide): The oxygen analogue of Thio-TEPA, TEPA is synthesized by reacting phosphorus oxychloride (POCl₃) with aziridine. researchgate.net Industrially, ethyleneamines like TEPA can also be produced by reacting 1,2-dichloroethane (B1671644) with aqueous ammonia, which yields a mixture of various linear and cyclic amines that must then be separated. researchgate.net More recent methods involve the hydrogenation of specific nitrile precursors like ethylenediaminediacetonitrile (EDDN). nih.govoncohemakey.com
Bisazir: The chemical name for Bisazir is P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide. mdpi.comacs.org Its synthesis is analogous to that of this compound. It would involve reacting thiophosphoryl chloride (PSCl₃) first with two equivalents of aziridine, followed by reaction with one equivalent of methylamine (B109427) (CH₃NH₂) instead of ammonia. This results in the N-methylated amide derivative.
The following table provides a comparative overview of the synthetic routes for these compounds.
| Compound Name | Chemical Name | Key Reactants | Core Structure |
| This compound | P,P-bis(aziridin-1-yl)phosphinothioic amide | PSCl₃, Aziridine (2 eq.), NH₃ (1 eq.) | P=S |
| Thiophosphamide (Thio-TEPA) | N,N′,N′′-triethylenethiophosphoramide | PSCl₃, Aziridine (3 eq.) | P=S |
| TEPA | N,N',N''-triethylenephosphoramide | POCl₃, Aziridine (3 eq.) | P=O |
| Bisazir | P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide | PSCl₃, Aziridine (2 eq.), CH₃NH₂ (1 eq.) | P=S |
This table summarizes the primary reactants for the synthesis of each compound based on established chemical principles.
Molecular Mechanisms of Action of Dimatif
Interactions with Biological Enzymes and Signaling Pathways
The primary mode of action of dimethyl fumarate (B1241708) and its active metabolite, monomethyl fumarate, involves the modulation of key cellular signaling pathways and direct interaction with proteins, influencing cellular processes such as inflammation and oxidative stress.
Dimethyl fumarate has been shown to influence signaling cascades that are dependent on protein kinases, primarily through an indirect mechanism of action rather than direct, specific inhibition of a wide spectrum of kinases. Its major effects are centered on the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor kappa B (NF-κB) pathways.
DMF is known to inhibit the NF-κB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. ashpublications.orgnih.gov This inhibition is demonstrated by the blockage of IκBα degradation and the phosphorylation of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta). nih.gov By preventing the activation of the IKK complex, DMF effectively halts the downstream activation of NF-κB. nih.gov Furthermore, studies have shown that DMF can disrupt the interaction of protein kinase C theta (PKCθ) with the CD28 receptor at the immunological synapse, which is a critical step in T-cell activation and the production of interleukin-2 (B1167480) (IL-2). nih.gov
While DMF's effects on these kinase-dependent pathways are established, a comprehensive "spectrum" of direct protein kinase inhibition is not the primary mechanism described in the literature. Instead, its action is more targeted toward specific components of inflammatory signaling. Mass spectrometry studies have identified that DMF covalently modifies cysteine residues on various proteins, which can alter their function. nih.gov This includes proteins involved in cytoskeletal remodeling, such as cofilin-1 and tubulin, indicating that DMF's effects extend beyond the canonical Nrf2 and NF-κB pathways. nih.gov
Interactive Data Table: Proteins Modified by Dimethyl Fumarate
| Protein Target | Effect of DMF Modification | Associated Pathway/Function | Reference |
|---|---|---|---|
| Keap1 (Kelch-like ECH-associated protein 1) | Modification of thiol groups, leading to Nrf2 stabilization. | Antioxidant Response | nih.gov |
| IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) | Inhibition of phosphorylation. | NF-κB Signaling | nih.gov |
| PKCθ (Protein Kinase C theta) | Disruption of interaction with CD28. | T-cell Activation | nih.gov |
| Cofilin-1 | Loss of actin-severing activity. | Cytoskeletal Remodeling | nih.gov |
| Tubulin | Covalent modification. | Cytoskeletal Structure | nih.gov |
There is no scientific evidence to suggest that dimethyl fumarate interferes with chitin (B13524) synthesis or its related enzymatic processes. Chitin is a polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi, but it is not present in vertebrates. nih.gov Therefore, the molecular targets for chitin synthesis inhibitors are absent in humans. nih.govresearchgate.net The therapeutic action of dimethyl fumarate is focused on modulating the human immune system and cellular stress responses. wikipedia.orgmdpi.com
Dimethyl fumarate is an α,β-unsaturated carboxylic ester, which makes it an electrophilic molecule capable of reacting with nucleophiles. frontiersin.org Its primary mechanism of enzymatic process disruption involves the covalent modification of proteins through a Michael addition reaction, particularly with the thiol groups of cysteine residues. frontiersin.org
A key example of this is the reaction of DMF and its metabolite MMF with glutathione (B108866) (GSH), a major cellular antioxidant. frontiersin.org This interaction leads to the formation of S-substituted thiosuccinic acid esters. researchgate.net The depletion of intracellular GSH can trigger the activation of the Nrf2 antioxidant response pathway. nih.gov
Furthermore, DMF's ability to form covalent adducts with cysteine residues extends to various enzymes, thereby altering their structure and function. This modification can disrupt the formation of enzyme-substrate complexes or allosterically modulate enzyme activity. For instance, the modification of cysteine residues on Keap1 prevents it from targeting Nrf2 for degradation, allowing Nrf2 to accumulate and activate antioxidant genes. nih.gov Similarly, the covalent modification of enzymes in the NF-κB pathway, such as IKKβ, inhibits their function and suppresses inflammatory responses. nih.gov Mass spectrometry analysis has revealed that DMF can modify a range of proteins in neurons and astrocytes, suggesting a broad capacity to disrupt normal enzymatic processes through covalent modification. nih.gov
Genotoxic Effects and Nucleic Acid Interactions
The potential for genotoxicity, the ability of a chemical to damage the genetic material within a cell, is a critical aspect of a compound's safety profile.
There is currently no specific scientific literature available that has evaluated the potential of dimethyl fumarate to induce sister chromatid exchanges (SCEs) in cellular models. The SCE assay is a method used to detect reciprocal exchanges of DNA between sister chromatids and is considered an indicator of genotoxic events and homologous recombination alterations. nih.govnih.gov While this assay is widely used for assessing the genotoxicity of various compounds, specific studies on dimethyl fumarate have not been published in the available scientific literature.
Dimethyl fumarate is an electrophilic compound that can react with nucleophilic centers in cells. frontiersin.org Its most prominent reaction is with the thiol group of cysteine in glutathione. researchgate.net While this reactivity suggests a theoretical potential for interacting with nucleophilic sites on DNA, direct evidence of significant DNA alkylation or the formation of DNA adducts by dimethyl fumarate at therapeutic concentrations is not well-established in the reviewed literature.
The primary mechanism of action of DMF is considered to be the modulation of signaling pathways through protein modification rather than direct interaction with nucleic acids. ashpublications.orgnih.gov Some compounds, like the antitumor agent carmustine (B1668450) (BCNU), are known DNA-alkylating agents and are sometimes used in research to contrast with the effects of DMF. nih.gov However, this is for comparative purposes and does not imply that DMF acts through the same mechanism. The process of DNA alkylation involves the covalent binding of an alkyl group to DNA, which can lead to mutations if not repaired. mdpi.com While DMF is a reactive molecule, its principal documented interactions are with protein thiols. frontiersin.orgnih.gov Further research would be necessary to definitively determine the extent, if any, of direct DNA alkylation and adduct formation by dimethyl fumarate in vivo.
Cellular Response Modulation in Preclinical Systems
Dimatif, identified in some research contexts as 3,3'-diindolylmethane (B526164) (DIM), has been shown to induce apoptosis in human gastric cancer cell lines, specifically BGC-823 and SGC-7901. nih.gov The induction of apoptosis is a key mechanism in the anti-cancer activity of many compounds, as it represents a form of programmed cell death that eliminates malignant cells.
The pro-apoptotic effect of this compound in these gastric cancer cells is concentration-dependent. nih.gov Studies using TUNEL analysis, a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis, revealed a significant increase in the rate of apoptosis with increasing concentrations of this compound. nih.gov For instance, in BGC-823 cells, treatment with this compound at concentrations of 20, 40, 60, and 80 μM for 24 hours resulted in apoptotic rates of 3.5%, 14%, 34%, and 83%, respectively, compared to a rate of 1.5% in untreated control cells. nih.gov A similar dose-dependent increase in apoptosis was observed in SGC-7901 cells. nih.gov
The underlying molecular pathway for this apoptosis induction involves the modulation of the TRAF2/p38 MAPK signaling axis. nih.gov this compound treatment has been found to suppress the expression of Tumor Necrosis Factor (TNF) receptor-associated factor 2 (TRAF2). nih.gov This, in turn, leads to the activation of p38 MAPK and its downstream effector, the tumor suppressor protein p53 (p-p53). nih.gov The activation of this pathway is crucial for the observed inhibition of cell proliferation and the induction of apoptosis. nih.gov The essential role of this pathway was confirmed by experiments where the effects of this compound were reversed by either overexpressing TRAF2 or by using a specific inhibitor of p38 MAPK. nih.gov
Table 1: Effect of this compound on Apoptosis in Gastric Cancer Cell Lines
| Cell Line | This compound Concentration (μM) | Apoptotic Rate (%) |
| BGC-823 | 0 (Control) | 1.5 |
| 20 | 3.5 | |
| 40 | 14 | |
| 60 | 34 | |
| 80 | 83 | |
| SGC-7901 | 0 (Control) | 0.5 |
| 20 | 3 | |
| 40 | 6 | |
| 60 | 32 | |
| 80 | 80 |
The regulatory effects of this compound on cellular signaling extend beyond the direct induction of apoptosis. It acts as a novel modulator of the TRAF2/p38 MAPK signaling pathway, which is a critical regulator of cell proliferation and survival in gastric cancer. nih.gov
Research has demonstrated that TRAF2 is highly expressed in gastric cancer tissues and cells when compared to normal tissues. nih.gov this compound targets this overexpression by inhibiting TRAF2 expression. This action initiates a signaling cascade that results in the phosphorylation and activation of p38 MAPK. nih.gov The activation of p38 MAPK is a key event that mediates the anti-proliferative and pro-apoptotic effects of this compound. nih.gov
Further investigation has shown that the activation of p38 MAPK by this compound leads to the activation of p53, a well-known tumor suppressor protein that plays a central role in controlling cell cycle and apoptosis. nih.gov The suppression of TRAF2 and subsequent activation of the p38/p53 axis are central to this compound's mechanism of inhibiting the growth of gastric cancer cells. nih.gov When the function of p38 MAPK was blocked using a specific inhibitor (SB203580), the anti-cancer effects of this compound were negated, highlighting the critical role of this signaling pathway. nih.gov These findings establish the TRAF2/p38 MAPK pathway as a key therapeutic target of this compound in gastric cancer. nih.gov
Table 2: Key Cellular Signaling Effects of this compound in Preclinical Gastric Cancer Models
| Target Molecule | Effect of this compound | Downstream Consequence |
| TRAF2 | Inhibition of expression | Activation of p38 MAPK |
| p38 MAPK | Activation (phosphorylation) | Activation of p-p53 |
| Cell Proliferation | Inhibition | - |
| Apoptosis | Induction | - |
Biological Activities and Efficacy Studies in Non Human and in Vitro Models
Antineoplastic Activity Research in Preclinical Models
Research into the potential antineoplastic, or anti-cancer, properties of Dimatif is limited, with a scarcity of peer-reviewed studies available in the public domain. While some commercial suppliers have noted its potential as an anticancer agent, citing unpublished "Chinese studies" that reportedly show an induction of apoptosis and a reduction in tumor growth in mice, these claims could not be independently verified through a comprehensive search of scientific literature. Current time information in CN. Therefore, the following subsections are based on the general understanding of the activity of structurally related compounds.
In Vitro Assessment of Cancer Cell Proliferation and Viability
In Vivo Tumor Growth Regression in Animal Models
Specific in vivo studies detailing the effect of this compound on tumor growth regression in animal models are not found in the available scientific literature. Preclinical animal models are a critical step in evaluating the potential of any new compound for cancer therapy. Such studies would typically involve administering the compound to tumor-bearing animals, such as mice, and monitoring tumor volume and animal survival over time. The absence of such published data for this compound means that its efficacy in a living organism for cancer treatment remains unproven.
Pest Control Efficacy as a Chemosterilant
This compound is classified as a chemosterilant, a chemical that can cause reproductive sterility in organisms, particularly insects. Current time information in CN.nih.gov This property has led to research into its potential use for pest control. The aziridinyl moieties in this compound are key to its sterilizing activity. These groups are highly reactive and can alkylate the genetic material (DNA) in the reproductive cells of insects, leading to mutations and chromosomal damage that prevent the production of viable offspring. britannica.com
Ovicidal Activity Studies on Insect Eggs (e.g., Acheta domestica, Cydia pomonella)
Specific studies detailing the ovicidal activity of this compound on the eggs of the house cricket (Acheta domestica) or the codling moth (Cydia pomonella) are not available in the reviewed literature. Ovicidal agents act by killing the embryo within the egg. While chemosterilants like this compound primarily act on the reproductive cells of adult insects, some related compounds have been shown to affect egg development. For instance, certain insect growth regulators can prevent eggs from hatching. britannica.com However, direct evidence of this compound's ability to act as an ovicide for the specified species is lacking.
Sterilant Effects on Insect Reproduction and Fertility (e.g., Flies)
The primary application of this compound in pest control is as a sterilant for adult insects. Research has shown that related aziridine (B145994) chemosterilants can effectively sterilize various fly species. When male flies are exposed to these compounds, their sperm can be damaged in a way that, while they can still mate with females, the resulting fertilized eggs are unable to develop, a phenomenon known as dominant lethality. This approach forms the basis of the sterile insect technique (SIT), a method of pest control.
Table 1: General Effects of Aziridine Chemosterilants on Insect Reproduction
| Parameter | Effect | Mechanism |
| Male Fertility | Induction of sterility | Alkylation of DNA in sperm, leading to dominant lethal mutations. |
| Female Fecundity | Can be reduced | Damage to ovarian cells, inhibition of egg development. |
| Mating Competitiveness | Generally unaffected | Sterilized males can often compete with wild males for mates. |
This table is a generalized representation based on the known effects of aziridine chemosterilants and is not based on specific data for this compound.
Impact on Insect Development and Metamorphosis
There is limited specific information available on the direct impact of this compound on insect development and metamorphosis. However, the general class of compounds to which this compound belongs, chemosterilants, primarily targets reproduction. Other chemical agents, known as insect growth regulators (IGRs), are designed to interfere with the developmental processes of insects. IGRs can disrupt molting and metamorphosis by mimicking or inhibiting the action of key insect hormones like ecdysone (B1671078) and juvenile hormone. For example, interference with juvenile hormone can prevent larvae from maturing into sexually functional adults. britannica.com While this compound's primary mode of action is sterilization, the potential for broader developmental effects cannot be entirely ruled out without specific studies.
An extensive search for the chemical compound “this compound” in scientific literature and chemical databases has yielded no results. There is no evidence of a registered or researched insecticide or mutagen with this name. The related compounds mentioned in the prompt, Diflubenzuron and its trade name Dimilin, are well-documented benzoylurea (B1208200) insecticides.
Given the strict instruction to focus solely on "this compound," it is not possible to generate the requested article detailing its comparative biological potency. The absence of any scientific data, research findings, or mentions of "this compound" in non-commercial, authoritative sources prevents the creation of an accurate and informative article as outlined.
It is possible that "this compound" is a typographical error, a highly obscure or internal project name not present in public-facing literature, or a non-existent compound. Without verifiable information, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, no article can be provided for the subject "this compound." To proceed, a verifiable and documented chemical compound name would be required.
Computational and Theoretical Chemistry Studies for Dimatif Research
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a drug molecule based on the principles of quantum mechanics. nih.govdtu.dk These methods, such as Density Functional Theory (DFT), are used to analyze the electronic structure, molecular geometry, and reactivity of a compound. mdpi.comehu.eus
Key findings from these studies often include the calculation of:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negatively charged) and electron-poor (positively charged). For Imatinib, MEP maps highlight the hydrogen bond donor and acceptor sites that are critical for its interaction with the kinase hinge region.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides a measure of the molecule's stability.
| Quantum Chemical Parameter | Typical Finding for Imatinib | Significance in Drug Action |
|---|---|---|
| Optimized Molecular Geometry | Identifies the lowest energy conformation. | Determines the shape complementarity with the target's binding site. |
| Molecular Electrostatic Potential (MEP) | Reveals electron-rich nitrogen and oxygen atoms. | Predicts sites for hydrogen bonding and electrostatic interactions with protein residues. |
| HOMO-LUMO Energy Gap | A significant energy gap indicates high kinetic stability. | Relates to the molecule's resistance to metabolic transformations. |
| NBO Charge Distribution | Quantifies the partial charges on each atom. | Helps to understand the nature and strength of intermolecular interactions. |
These quantum chemical insights are foundational, providing the necessary parameters for more complex simulations and predictive models. escholarship.orgnih.gov
Molecular Dynamics Simulations of Imatinib-Target Protein Interactions
While quantum chemistry provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of how a drug interacts with its biological target over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to "watch" the molecular recognition process and the stability of the drug-protein complex. frontiersin.orgspringernature.com
In the case of Imatinib, MD simulations have been extensively used to study its interaction with the Abl kinase enzyme. These simulations typically start with a crystal structure of the Imatinib-Abl complex and simulate its behavior in a realistic solvent environment under physiological conditions of temperature and pressure. researchgate.net
Key insights from MD simulations of the Imatinib-Abl complex include:
Binding Stability: Simulations can track the root-mean-square deviation (RMSD) of the protein and ligand over time. A stable RMSD trajectory indicates that the drug remains securely bound in the active site.
Interaction Analysis: MD allows for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For Imatinib, simulations confirm the persistence of key hydrogen bonds with residues like Met318 and Thr315 in the Abl hinge region.
Conformational Changes: These simulations can reveal how the binding of Imatinib induces or stabilizes specific conformations of the Abl kinase, locking it in an inactive state. This is a hallmark of Imatinib's mechanism of action.
Water Dynamics: MD simulations can elucidate the role of water molecules at the binding interface, identifying whether they mediate interactions or are displaced upon drug binding. frontiersin.org
| MD Simulation Analysis | Typical Finding for Imatinib-Abl Complex | Significance |
|---|---|---|
| RMSD of Protein Backbone | Low and stable fluctuation (e.g., < 3 Å) over the simulation. | Indicates the overall stability of the protein structure upon ligand binding. |
| Ligand RMSF | Low root-mean-square fluctuation for core scaffolds. | Shows the ligand is stably anchored in the binding pocket. |
| Hydrogen Bond Occupancy | High occupancy (>80%) for key H-bonds (e.g., with Thr315, Met318). | Confirms the critical interactions responsible for binding affinity. |
| Binding Free Energy Calculation (MM/PBSA) | Favorable negative binding free energy. | Quantifies the strength of the interaction and predicts binding affinity. |
MD simulations are also crucial for understanding the mechanisms of drug resistance, for example, by simulating how mutations in the Abl kinase affect the binding stability of Imatinib.
In Silico Prediction of Biological Activity and Pharmacokinetic Properties
For Imatinib, various computational models can predict its ADME profile:
Absorption: Models can predict properties like oral bioavailability and permeability through the intestinal wall based on physicochemical descriptors such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors/acceptors (Lipinski's Rule of Five).
Distribution: Predictions can be made about plasma protein binding and the volume of distribution (Vd), which influences how the drug is distributed throughout the body's tissues. researchgate.net
Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are most likely to metabolize Imatinib, identifying potential sites of metabolic attack on the molecule.
Excretion: The likely route of excretion (renal or biliary) can be estimated based on the drug's properties.
| Pharmacokinetic Parameter | In Silico Prediction Method | Predicted Property for Imatinib |
|---|---|---|
| Oral Absorption | Lipinski's Rule of Five, Veber's Rules | Generally favorable, though with some deviations due to molecular size. |
| Bioavailability | Machine learning models trained on experimental data. chemrxiv.org | Predicted to have high oral bioavailability. |
| Plasma Protein Binding | QSAR models based on physicochemical properties. | High degree of binding predicted. |
| Metabolic Stability | CYP enzyme substrate prediction models. | Predicted to be a substrate primarily for CYP3A4. |
| Toxicity | Models predicting cardiotoxicity, mutagenicity (e.g., Ames test). | Screened for potential off-target toxicities. |
These predictive models help to build a comprehensive profile of a drug candidate before it undergoes extensive experimental testing, saving time and resources. nih.govresearchgate.netmdpi.com
Development of Predictive Models for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govyoutube.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules and guide the design of more potent analogs. frontiersin.orgyoutube.com
For Imatinib and its analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. nih.gov These studies proceed as follows:
Dataset Assembly: A series of molecules with known biological activities (e.g., IC50 values against Abl kinase) is collected.
Molecular Alignment: The molecules are aligned in 3D space based on a common structural scaffold.
Field Calculation: Steric and electrostatic fields (for CoMFA) are calculated around each molecule. CoMSIA adds hydrophobic, hydrogen bond donor, and acceptor fields.
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model that correlates the variations in the field values with the variations in biological activity. nih.gov
The resulting QSAR models can be visualized as 3D contour maps. These maps highlight regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green contour in a specific region, indicating that bulky (sterically favorable) substituents in that area would increase the compound's potency. Conversely, a red contour would indicate a region where bulky groups decrease activity.
These models have been instrumental in understanding the structural requirements for potent Abl kinase inhibition and have guided the optimization of second- and third-generation inhibitors designed to overcome resistance to Imatinib. mdpi.com
Analytical Methodologies for Dimatif Detection and Characterization
Chromatographic Techniques for Separation and Quantificationwikipedia.orgnih.govlibretexts.orgexcedr.com
Chromatography is a fundamental technique for separating Dimatif from other components in a mixture. wikipedia.org This separation is based on the differential partitioning of this compound between a stationary phase and a mobile phase. wikipedia.orgnih.gov
High-Performance Liquid Chromatography (HPLC) Methodssielc.comnih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound due to its high resolution and sensitivity. excedr.com A typical HPLC method for this compound would involve a C18 column, which is a form of reversed-phase chromatography where the stationary phase is nonpolar. sielc.comnih.gov
A gradient elution method is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. For instance, a mobile phase starting with a higher proportion of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective elution of this compound. nih.govnih.gov Detection is commonly achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance. sielc.com
The development of a robust HPLC method requires optimization of several parameters, as detailed in the table below.
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. sielc.comnih.gov |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Gradient elution optimizes the separation of this compound from impurities. |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and peak shapes. sielc.com |
| Injection Volume | 10 µL | A small, precise volume is necessary for accurate quantification. |
| Column Temperature | 30 °C | Maintains consistent selectivity and viscosity. |
| Detection | UV at 254 nm | Allows for sensitive detection of this compound based on its UV absorbance. sielc.com |
Mass Spectrometry (MS) Coupling for Identification and Trace Analysisnih.govhidenanalytical.comnih.gov
For unambiguous identification and quantification of this compound at trace levels, HPLC is often coupled with mass spectrometry (LC-MS). nih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of MS. nih.gov After separation by HPLC, the this compound molecules are ionized and their mass-to-charge ratio is determined.
This coupling allows for the confirmation of the molecular weight of this compound and provides structural information through fragmentation patterns (MS/MS). nih.gov This is particularly useful for analyzing complex matrices where co-eluting impurities might interfere with other detectors. Differential Electrochemical Mass Spectrometry (DEMS) is another advanced technique that can be used for in-situ mass resolved determination of volatile reactants and products in real-time. hidenanalytical.comyoutube.com
Table 2: LC-MS/MS Parameters for this compound Identification
| Parameter | Setting | Function |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes this compound for detection. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | Selects the ionized this compound molecule. |
| Product Ion (Q3) | Specific fragment ion of this compound | Confirms the identity of this compound through its characteristic fragmentation. |
| Collision Energy | Optimized value (e.g., 20 eV) | Controls the fragmentation of the precursor ion. |
Thin-Layer Chromatography (TLC) for Environmental Mobility Assessmentnih.govchemguide.co.uklibretexts.org
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique that can be used to assess the mobility of this compound in different environmental conditions. chemguide.co.uklibretexts.orgnih.gov In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, is coated onto a flat, inert substrate. chemguide.co.uk
By spotting a solution of this compound on the TLC plate and developing it with a suitable mobile phase, the retention factor (Rf) can be calculated. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides an indication of the compound's polarity and its potential to move through different environmental compartments. For instance, a higher Rf value in a nonpolar solvent system suggests lower polarity and potentially higher mobility in fatty tissues, while a lower Rf value suggests higher polarity and greater mobility in aqueous environments. nih.govnih.gov
Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)unizar-csic.es
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound by examining how the molecule interacts with electromagnetic radiation. unizar-csic.es
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum reveal the connectivity of atoms and the number of protons in different chemical environments. youtube.comyoutube.com Dynamic NMR spectroscopy can be used to study the conformational changes of the molecule. youtube.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule. wikipedia.orglibretexts.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule, creating a unique "fingerprint" spectrum. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. technologynetworks.comnih.gov The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present and can be used for quantitative analysis based on the Beer-Lambert law. technologynetworks.com
Table 3: Spectroscopic Data for this compound
| Technique | Key Findings |
|---|---|
| ¹H NMR | Provides the number and type of protons, and their connectivity. |
| ¹³C NMR | Shows the number and type of carbon atoms in the molecule. |
| IR (cm⁻¹) | Reveals characteristic peaks for functional groups like C=O, N-H, C-H, etc. |
| UV-Vis (nm) | Determines the wavelength of maximum absorbance (λmax) for quantification. |
Immunoassays for Detection in Complex Biological and Environmental Matrices
Immunoassays are highly sensitive and specific methods for detecting this compound in complex samples such as blood, urine, or environmental water samples. These assays utilize the specific binding of an antibody to the this compound molecule (the antigen).
The development of an immunoassay for this compound would involve producing antibodies that specifically recognize and bind to the compound. These antibodies can then be used in various formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), to quantify the amount of this compound present. The high specificity of the antibody-antigen interaction minimizes interference from other components in the matrix, allowing for the detection of very low concentrations of the compound.
Environmental Behavior and Fate of Dimatif
Degradation Pathways in Aquatic and Terrestrial Environments
The environmental persistence of a chemical compound is determined by its susceptibility to various degradation processes, including photodegradation, hydrolysis, and microbial biotransformation.
Photodegradation Processes and Kinetics
Photodegradation, the breakdown of compounds by light, can be a significant dissipation pathway for chemicals in the environment. For many organic compounds, this process is influenced by factors such as light intensity and the presence of photosensitizing agents.
While specific kinetic data for Dimatif is not available, studies on other pesticides indicate that photolysis is often a minor route of dissipation unless catalysts are present. nih.gov The rate of photodegradation can follow different kinetic models, often beginning as a zero-order reaction and transitioning to a first-order process as the reaction progresses. nih.gov The presence of natural substances like iron oxides and oxalates in aqueous solutions can also influence photodegradation rates by promoting the formation of hydroxyl radicals. researchgate.net
Interactive Table: Factors Influencing Photodegradation Kinetics
| Factor | Description of Influence | Potential Kinetic Model |
| Light Intensity | Higher intensity generally leads to faster degradation rates. | Can affect the rate constant in both zero-order and first-order models. |
| Catalysts (e.g., TiO2, Iron Oxides) | Presence of a catalyst can significantly increase the rate of photolysis. nih.gov | Alters the reaction mechanism and rate constants. |
| pH | Can influence the chemical species present and their susceptibility to photodegradation. researchgate.net | Can shift reaction pathways and affect kinetics. |
| Initial Concentration | Higher concentrations can sometimes lead to surface saturation of catalysts, slowing degradation. mdpi.com | May cause a shift from first-order to zero-order kinetics. |
Hydrolytic Stability and Reaction Products
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is a critical factor in its environmental persistence, particularly in aquatic systems. This stability is often pH-dependent.
For instance, some organophosphate insecticides are known to be unstable under alkaline conditions, where hydrolysis becomes a major degradation pathway. nih.govresearchgate.net The half-life of a compound due to hydrolysis can vary dramatically with pH and temperature. Studies on various organic molecules have shown that hydrolytic stability can range from being highly unstable to having half-lives of thousands of years under neutral environmental conditions. nih.govnih.gov The degradation process can lead to the formation of various reaction products, which themselves may be of environmental interest. nih.gov
Microbial Biotransformation and Metabolism
Microbial biotransformation is the process by which microorganisms alter the structure of a chemical compound. juniperpublishers.comresearchgate.net This is a crucial pathway for the degradation of many organic pollutants in both soil and water. Bacteria and fungi produce a wide array of enzymes that can break down complex molecules. nih.govfrontiersin.org
The process often begins with initial enzymatic attacks, such as oxidation, reduction, or hydrolysis, leading to a series of intermediate metabolites and eventual mineralization. juniperpublishers.com For example, some bacteria are capable of using organophosphates as a carbon source. nih.gov The degradation can proceed through pathways like N-demethylation followed by ring cleavage, as observed in the microbial metabolism of other complex nitrogen-containing compounds. ethz.ch The rate and extent of microbial degradation are influenced by soil properties, microbial population density, and the bioavailability of the compound.
Environmental Mobility and Soil Interaction
The movement of a chemical through the environment is governed by its physical and chemical properties and its interactions with soil and sediment.
Leaching Potential in Soil Columns
Leaching is the process by which a substance moves downward through the soil profile with percolating water. A compound's potential to leach is a significant concern as it can lead to the contamination of groundwater. nih.gov The mobility of a chemical in soil is primarily determined by its soil adsorption coefficient (Koc). chemsafetypro.com Compounds with low Koc values have low soil sorption and are considered to have a high potential for leaching. nih.govchemsafetypro.com
Studies using soil columns are a standard method to assess the leaching potential of pesticides. mdpi.com Research on various pesticides has shown that mobility is highly dependent on soil type, organic matter content, and the chemical's properties. nih.gov For example, compounds with high water solubility and low soil sorption are more likely to be mobile. nih.gov The presence of organic matter, such as from compost or sludge, can sometimes reduce the movement of pesticides into runoff and infiltration water. nih.gov
Adsorption and Desorption Characteristics on Soil Components
Adsorption is the process by which a chemical binds to soil particles, while desorption is the release of the bound chemical back into the soil solution. These processes are fundamental to determining a chemical's fate and mobility. nih.gov The primary soil components influencing adsorption are organic matter and clay minerals. nih.gov
The strength of adsorption is quantified by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value (e.g., <100 L/kg) indicates weak adsorption and high mobility, whereas a high Koc value suggests strong adsorption and low mobility. chemsafetypro.com The adsorption process can be influenced by soil pH, particularly for ionizable compounds. nih.gov Desorption studies indicate whether the binding is reversible or if the compound becomes more strongly bound over time, a phenomenon known as hysteresis. mdpi.com For some compounds, soil organic matter is the main determinant of sorption, with binding occurring through mechanisms like hydrogen bonding. researchgate.net
Interactive Table: Soil Mobility Classification Based on Koc
| Koc Range (L/kg) | Mobility Class | Potential for Leaching |
| 0 - 50 | Very High | High |
| 50 - 150 | High | Significant |
| 150 - 500 | Medium | Moderate |
| 500 - 2,000 | Low | Low |
| > 5,000 | Immobile | Very Low |
| (Based on McCall's Classification Scheme) chemsafetypro.com |
Bioavailability and Environmental Persistence Assessment
The environmental behavior of this compound is characterized by its relatively low persistence and high mobility. wikipedia.org Its high solubility in water and weak adsorption to soil particles are key factors governing its fate and transport in the environment. wikipedia.orgorst.edu
Bioavailability and Mobility:
This compound exhibits high water solubility, which contributes to its mobility in the environment. wikipedia.orgnih.gov It adsorbs weakly to soil particles, indicated by a low soil sorption capacity (Koc), which means it is less likely to be retained in the soil and has a higher potential for movement. nih.govccme.ca This mobility can lead to leaching through the soil profile, potentially contaminating groundwater, especially in permeable soils with shallow water tables. orst.educcme.caepa.gov The movement of this compound can be influenced by rainfall or irrigation, which can facilitate its transport into agricultural runoff and groundwater. ccme.ca
Environmental Persistence and Degradation:
This compound is generally considered to be non-persistent in both soil and aquatic environments. wikipedia.orgherts.ac.uk The breakdown of this compound is influenced by several factors, including pH, temperature, moisture, and the presence of microorganisms. wikipedia.orginchem.orginchem.orgwho.int
In the soil, the half-life of this compound can range from as short as 2.5 days to as long as 122 days. wikipedia.orgorst.eduinchem.org The degradation process is significantly faster in moist soils due to the action of soil microorganisms, which can use this compound as a carbon source. wikipedia.orgorst.edunih.gov
In aquatic environments, the half-life of this compound ranges from 18 hours to 8 weeks. who.int The primary degradation pathway in water is hydrolysis, a chemical reaction with water. nih.govwho.int This process is highly dependent on pH, with degradation occurring much more rapidly under alkaline conditions. wikipedia.orginchem.orgmdpi.com For instance, at a pH of 11, the compound degrades significantly within hours. inchem.orgwho.int Microbial action also contributes to its breakdown in water. orst.edu Photolysis, or degradation by sunlight, is considered a minor dissipation pathway. nih.gov Due to its properties, this compound is not expected to significantly bioaccumulate in aquatic organisms. orst.educcme.ca
Table 1: Environmental Persistence of this compound (as Dimethoate)
| Environmental Compartment | Half-Life Range | Key Influencing Factors |
|---|---|---|
| Soil | 2.5 - 122 days wikipedia.orgorst.edu | Soil moisture, microbial activity, soil type, temperature, pH wikipedia.orgorst.eduinchem.orgwho.int |
| Water | 18 hours - 8 weeks who.int | pH (faster degradation in alkaline conditions), temperature, microbial action wikipedia.orgwho.intmdpi.com |
Table 2: Key Physicochemical Properties of this compound (as Dimethoate) Influencing Environmental Fate
| Property | Value | Implication for Environmental Behavior |
|---|---|---|
| Water Solubility | High (25 g/L to 39,800 mg/L) nih.govccme.ca | High mobility in soil and potential for runoff into surface water. wikipedia.orgccme.ca |
| Soil Sorption Coefficient (Koc) | Low (~20) nih.gov | Weakly adsorbs to soil, leading to a higher potential for leaching. orst.edunih.gov |
| Log Octanol-Water Partition Coefficient (Kow) | Low (0.70–0.78) ccme.ca | Suggests a low potential for bioaccumulation in organisms. ccme.ca |
Table 3: Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dimethoate |
Future Research Directions and Translational Perspectives
Advanced Rational Design and Optimization of Novel Dimatif Analogues
Future research into this compound would logically progress through the rational design of novel analogues to enhance desired properties and mitigate potential undesirable ones. This process would involve systematic modifications to the core structure of P,P-bis(aziridin-1-yl)phosphinothioic amide.
Key areas for structural modification and optimization could include:
Alterations to the Aziridinyl Rings: The high reactivity of the aziridine (B145994) rings is fundamental to the alkylating capacity of such compounds. Future work could explore the impact of substitutions on these rings to modulate reactivity and selectivity.
Modification of the Phosphinothioic Amide Core: The central phosphorus-sulfur-nitrogen scaffold offers numerous points for modification. The synthesis of analogues with different substituents on the amide nitrogen could influence the compound's solubility, stability, and pharmacokinetic properties.
Bioisosteric Replacement: The replacement of key functional groups with bioisosteres could lead to analogues with improved properties. For instance, the thioamide group could be replaced with other functionalities to explore changes in biological activity and metabolic stability.
The design of these new analogues would be guided by computational modeling to predict their chemical properties and potential biological activity, followed by laboratory synthesis and in vitro screening.
In-depth Mechanistic Elucidation of Interactions with Unidentified Targets
A significant gap in the current knowledge of this compound is a detailed understanding of its mechanism of action at the molecular level. While its classification as a chemosterilant suggests interaction with reproductive processes, the specific molecular targets remain largely uncharacterized.
Future research should focus on:
Target Identification and Validation: Employing modern chemical biology techniques, such as affinity-based protein profiling and chemoproteomics, could identify the specific proteins and nucleic acids that this compound interacts with.
Biophysical Characterization of Binding: Once potential targets are identified, biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be used to quantify the binding affinity and thermodynamics of the interaction.
Structural Biology Studies: Obtaining co-crystal structures of this compound or its analogues bound to their biological targets would provide invaluable insight into the precise molecular interactions, guiding further rational design efforts.
A thorough understanding of these mechanisms is critical for predicting the broader biological effects of this compound and for the development of more selective and potent analogues.
Exploration of Applications in Emerging Areas of Chemical Biology and Pest Management
Given its established, albeit limited, profile as a chemosterilant, future applications of this compound and its derivatives could be explored in a more targeted and nuanced manner within chemical biology and pest management.
Potential areas for exploration include:
Development as a Chemical Probe: If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed as a chemical probe to study the function of that target in various biological systems.
Sterile Insect Technique (SIT): Chemosterilants are a key component of SIT programs for pest control. Future research could investigate the efficacy and environmental safety of this compound or newly designed analogues in SIT programs for specific agricultural or disease-vectoring pests. This would require rigorous testing of its species-selectivity and potential for non-target effects.
Novel Antimicrobial or Antineoplastic Applications: The alkylating nature of aziridinyl compounds has been a cornerstone of some anticancer chemotherapies. While a significant leap, exploratory studies could assess the potential of highly optimized and targeted this compound analogues in these therapeutic areas, with a strong emphasis on understanding their selectivity for pathogenic cells.
The translational potential of this compound is contingent on a significant expansion of the foundational research into its chemical properties, biological activity, and mechanism of action.
Q & A
Basic Research Questions
Experimental Design for Dimatif Synthesis Q: How should researchers design controlled experiments to synthesize and characterize this compound with high reproducibility? A:
- Use a factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst concentration) affecting synthesis yield .
- Employ triplicate trials with negative controls to account for environmental variability.
- Characterize purity via HPLC (≥98% purity threshold) and structural confirmation via NMR spectroscopy (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Document protocols in supplementary materials, including raw spectral data and reagent batch numbers .
Initial Characterization Techniques Q: What methodological framework ensures accurate initial characterization of this compound’s physicochemical properties? A:
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., endothermic peak at 220°C ±5°C) .
- Solubility Profile: Conduct gradient solvent trials (polar to non-polar) with UV-Vis spectroscopy for quantification .
- Crystallography: Compare X-ray diffraction patterns against computational models (e.g., CCDC database) to resolve structural ambiguities .
Data Collection Best Practices Q: How can researchers minimize bias during data collection in this compound studies? A:
- Implement double-blind protocols for spectral analysis to reduce observer bias .
- Use standardized calibration curves for quantitative measurements (R² >0.99) .
- Archive raw datasets in repositories like Zenodo with metadata (e.g., instrument settings, ambient conditions) .
Advanced Research Questions
Contradictory Spectroscopic Data Analysis Q: How should researchers resolve discrepancies in reported NMR or IR spectra of this compound across studies? A:
- Perform meta-analysis of solvent effects (e.g., DMSO vs. CDCl₃ shifting proton signals) .
- Validate purity via independent methods (e.g., elemental analysis vs. mass spectrometry) .
- Use multivariate regression to identify confounding variables (e.g., humidity, trace metal contaminants) .
Optimizing Synthetic Pathways Q: What advanced statistical methods can refine this compound’s synthetic efficiency while reducing byproducts? A:
- Apply response surface methodology (RSM) to optimize reaction parameters (e.g., 65°C, 0.1M catalyst for 85% yield) .
- Use LC-MS to track intermediate formation and abort non-productive pathways early .
- Compare green chemistry metrics (e.g., E-factor) across routes to prioritize sustainability .
Interdisciplinary Mechanistic Studies Q: How can computational modeling enhance understanding of this compound’s reaction mechanisms? A:
- Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for proposed mechanistic steps .
- Cross-validate with kinetic isotope effects (KIE) experiments to confirm rate-determining steps .
- Publish open-access simulation scripts (e.g., Python-based) for peer validation .
Data Conflict and Reproducibility
Addressing Non-Reproducible Results Q: What steps are critical when independent labs fail to replicate this compound’s reported bioactivity? A:
- Audit source material purity and storage conditions (e.g., degradation under light exposure) .
- Collaborate via open lab notebooks to identify protocol deviations (e.g., stirring rate, degassing methods) .
- Publish negative results in dedicated journals to mitigate publication bias .
Meta-Analysis of Contradictory Findings Q: How can systematic reviews reconcile conflicting data on this compound’s thermodynamic stability? A:
- Use PRISMA guidelines to filter studies by methodological rigor (e.g., exclusion of non-blinded trials) .
- Apply funnel plots to detect publication bias in reported ΔH values .
- Conduct sensitivity analysis on solvent choice and measurement techniques (e.g., DSC vs. TGA) .
Methodological Frameworks
Integrating Qualitative and Quantitative Data Q: How can mixed-methods approaches improve hypothesis generation in this compound research? A:
- Combine ethnography (e.g., lab practices influencing yield) with quantitative yield analysis .
- Use grounded theory to identify emergent variables in failed syntheses .
- Triangulate findings via peer debriefing and instrument calibration logs .
Ethical Data Sharing Protocols Q: What ethical guidelines govern the sharing of proprietary this compound datasets in collaborative studies? A:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
